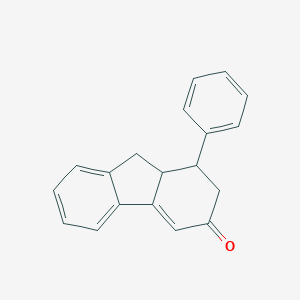
2,6-Dibromo-3,5-dipropoxypyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dibromo-3,5-dipropoxypyridine is a chemical compound with the molecular formula C12H14Br2N2O2. It is a pyridine derivative that has been extensively studied for its potential applications in scientific research. In
Wirkmechanismus
The mechanism of action of 2,6-Dibromo-3,5-dipropoxypyridine is not fully understood. However, studies have shown that it has a potential inhibitory effect on certain enzymes such as acetylcholinesterase, which is involved in the breakdown of neurotransmitters such as acetylcholine. This inhibition may lead to an increase in the concentration of acetylcholine in the brain, which can have beneficial effects on cognitive function.
Biochemical and Physiological Effects:
Studies have shown that 2,6-Dibromo-3,5-dipropoxypyridine has various biochemical and physiological effects. It has been shown to have antioxidant properties, which can protect cells from damage caused by oxidative stress. It has also been shown to have anti-inflammatory properties, which can reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,6-Dibromo-3,5-dipropoxypyridine in lab experiments is its high purity level, which ensures accurate and reproducible results. However, one of the limitations is its relatively high cost compared to other compounds with similar properties.
Zukünftige Richtungen
There are several future directions for research on 2,6-Dibromo-3,5-dipropoxypyridine. One area of interest is its potential as a therapeutic agent against neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential as a ligand in the synthesis of metal complexes for catalytic applications. Further research is needed to fully understand the mechanism of action of 2,6-Dibromo-3,5-dipropoxypyridine and its potential applications in scientific research.
Synthesemethoden
The synthesis of 2,6-Dibromo-3,5-dipropoxypyridine involves the reaction of 2,6-dibromo-3,5-dihydroxypyridine with propyl bromide in the presence of a base such as potassium carbonate. The reaction yields 2,6-Dibromo-3,5-dipropoxypyridine as a white crystalline solid with a high purity level.
Wissenschaftliche Forschungsanwendungen
2,6-Dibromo-3,5-dipropoxypyridine has been widely used in scientific research for various applications. It has been studied for its potential as a therapeutic agent against various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been used as a ligand in the synthesis of metal complexes for catalytic applications.
Eigenschaften
Molekularformel |
C11H15Br2NO2 |
|---|---|
Molekulargewicht |
353.05 g/mol |
IUPAC-Name |
2,6-dibromo-3,5-dipropoxypyridine |
InChI |
InChI=1S/C11H15Br2NO2/c1-3-5-15-8-7-9(16-6-4-2)11(13)14-10(8)12/h7H,3-6H2,1-2H3 |
InChI-Schlüssel |
BYKMOCVBURYGHO-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC(=C(N=C1Br)Br)OCCC |
Kanonische SMILES |
CCCOC1=CC(=C(N=C1Br)Br)OCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,3-dimethyl-6H-pyrido[1,2-a]quinolin-6-one](/img/structure/B289754.png)

![2-(4,5-Dimethyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiol-2-yl)pyridine](/img/structure/B289757.png)
![2-Tert-butyl-3-methyl-5-(4-methylphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole](/img/structure/B289758.png)
![2-(4-Methylphenyl)-4,5,6,7-tetrahydro-9lambda~4~-[1,2]dithiolo[1,5-b][1,2]benzodithiole](/img/structure/B289760.png)



![4-Phenylcyclopenta[c]quinolizine](/img/structure/B289769.png)

![1-Phenyldibenzo[a,c]phenazine](/img/structure/B289772.png)

![7-Methyl-10-(4-methylphenyl)-1,2,3,3a-tetrahydrocyclopenta[c][1,2]benzodiazepine](/img/structure/B289777.png)